molecular formula C24H23N3O2S B2653478 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1040646-16-9

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2653478
CAS No.: 1040646-16-9
M. Wt: 417.53
InChI Key: GBZQWCDOKAQOGC-UHFFFAOYSA-N
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Description

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. The presence of these rings and various substituents gives the compound unique chemical and biological properties.

Scientific Research Applications

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of new compounds with potentially useful properties.

    Biology: The compound is used in biological research to study its effects on various biological systems. Its interactions with proteins and other biomolecules can provide insights into its potential therapeutic applications.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to act as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

The synthesis of 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative. This reaction typically requires acidic or basic conditions and elevated temperatures.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions. These reactions often use alkyl halides as the alkylating agents and a strong base such as sodium hydride or potassium carbonate.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. This reaction typically requires a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Oxazole Ring to the Pyrimidine Ring: The oxazole ring can be attached to the pyrimidine ring through a nucleophilic substitution reaction. This reaction often uses a strong base such as sodium hydride or potassium carbonate.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction involving a thiol and a halogenated precursor. This reaction typically requires a strong base such as sodium hydride or potassium carbonate.

Chemical Reactions Analysis

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, where it gains electrons and decreases its oxidation state. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

    Addition: The compound can undergo addition reactions, where new atoms or groups are added to the molecule. Common reagents for addition reactions include hydrogen gas and halogens.

Mechanism of Action

The mechanism of action of 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interactions with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. Additionally, the compound may interact with receptors on the surface of cells, modulating their signaling pathways and leading to anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol can be compared to other similar compounds, such as:

    5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group. The presence of the amine group can alter the compound’s chemical and biological properties.

    5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-thiol: This compound has a similar structure but contains a thiol group instead of a hydroxyl group

    5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ester: This compound has a similar structure but contains an ester group instead of a hydroxyl group. The presence of the ester group can alter the compound’s solubility and stability.

Properties

IUPAC Name

5-benzyl-4-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-9-11-19(12-10-15)23-26-21(17(3)29-23)14-30-24-25-16(2)20(22(28)27-24)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZQWCDOKAQOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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